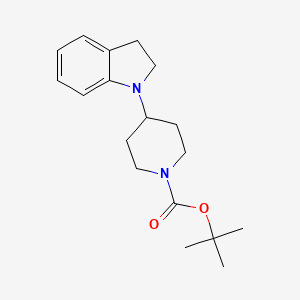

Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate

Description

Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and an indoline moiety attached via the nitrogen atom at the 4-position of the piperidine ring. Indoline, a bicyclic structure comprising a benzene ring fused to a pyrrolidine ring, imparts unique electronic and steric properties to the molecule. The tert-butyl carbamate group enhances solubility in organic solvents and serves as a protective group during synthetic processes.

Properties

IUPAC Name |

tert-butyl 4-(2,3-dihydroindol-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)19-11-9-15(10-12-19)20-13-8-14-6-4-5-7-16(14)20/h4-7,15H,8-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLPYERPOKFBHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466296 | |

| Record name | TERT-BUTYL 4-(INDOLIN-1-YL)PIPERIDINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400828-91-3 | |

| Record name | TERT-BUTYL 4-(INDOLIN-1-YL)PIPERIDINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

This method utilizes tert-butyl 4-iodopiperidine-1-carboxylate as a key intermediate, leveraging the iodide leaving group for nucleophilic displacement by indole derivatives. The reaction is typically conducted under copper catalysis or photoredox conditions.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-iodopiperidine-1-carboxylate

A scaled-up procedure (6 mmol) involves:

- Reactants : Cu(OTf)₂ (5 mol%), TMG (1.8 equiv), N-arylacrylamide (1.0 equiv), and tert-butyl 4-iodopiperidine-1-carboxylate (1.5 equiv) in THF.

- Conditions : Irradiation with 410 nm LEDs (50 W × 2) at 25°C for 24 h.

- Yield : 80% after silica gel chromatography.

Step 2: Indole coupling

Indole derivatives (e.g., 1H-indole) react with the iodopiperidine intermediate via Ullmann-type coupling.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Optimal temperature | 25°C (Step 1); 0°C (Step 2) | |

| Catalyst loading | 5 mol% Cu(OTf)₂; 10 mol% CuI | |

| Reaction time | 24 h (Step 1); 5 min (Step 2) |

Buchwald-Hartwig Amination for N-Arylation

Reaction Overview

Palladium-catalyzed C–N coupling links piperidine to indole via aryl halides. This method is favored for its regioselectivity and compatibility with functional groups.

Experimental Protocol

Representative procedure :

Key Data

| Parameter | Value | Source |

|---|---|---|

| Catalyst system | Pd(OAc)₂/XantPhos | |

| Base | Cs₂CO₃ | |

| Scope | Tolerates electron-rich indoles |

Reductive Amination Strategies

Reaction Overview

Reductive amination between tert-butyl 4-oxopiperidine-1-carboxylate and indoline derivatives forms the target compound. This method is advantageous for its simplicity and scalability.

Experimental Protocol

Step 1: Imine formation

- Reactants : 4-oxopiperidine-1-carboxylate (1.0 equiv), indoline (1.1 equiv) in MeOH.

- Conditions : Stirred at room temperature for 2 h.

Step 2: Reduction

Key Data

| Parameter | Value | Source |

|---|---|---|

| Reducing agent | NaBH₃CN | |

| Solvent | MeOH | |

| Reaction time | 2–4 h |

Organocatalytic Aza-Michael Addition

Reaction Overview

Intramolecular aza-Michael reactions construct the piperidine-indole bond enantioselectively. Organocatalysts like quinoline derivatives enable asymmetric synthesis.

Experimental Protocol

Representative procedure :

Key Data

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Quinoline/TFA | |

| Temperature | −20°C | |

| Enantioselectivity | Up to 90% ee |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nucleophilic substitution | Scalable; mild conditions | Requires iodide precursor | 80–97% |

| Buchwald-Hartwig | Broad substrate scope | High catalyst cost | 75–94% |

| Reductive amination | Simple; no transition metals | Moderate enantioselectivity | 60–72% |

| Aza-Michael addition | High enantioselectivity | Long reaction times | 65–88% |

Biological Activity

Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 4-piperidinecarboxylate with indoline derivatives. The process may include various coupling reactions, such as:

- Reagents : Common reagents include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and solvents such as dichloromethane.

- Conditions : Reactions are often conducted under an inert atmosphere to prevent oxidation.

Antitumor Activity

Research indicates that compounds featuring the indole or indoline moiety exhibit significant antitumor properties. For instance, studies have shown that derivatives of indolin-2-one can inhibit the proliferation of various human cancer cell lines, including A-431 and A-549, with IC50 values ranging from 0.065 to 9.4 µmol/L . The structural similarity of this compound to these active compounds suggests potential antitumor activity as well.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit various tyrosine kinases, which play a critical role in cancer cell signaling pathways.

- Cell Cycle Arrest : Some indole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Structure-Activity Relationship (SAR)

A recent study on piperidine derivatives identified key structural features that enhance biological activity. Modifications on the indoline ring and the piperidine structure can significantly affect potency and selectivity against specific cancer types .

Case Studies

- Antimycobacterial Activity : In a study exploring piperidine derivatives as inhibitors of Mycobacterium tuberculosis (Mtb), certain compounds exhibited IC50 values between 13 and 22 µM against MenA, a target enzyme in Mtb's menaquinone biosynthesis pathway . This suggests that similar modifications in this compound could yield effective antimycobacterial agents.

- Cytotoxicity Testing : In vitro cytotoxicity assays have demonstrated that related compounds can effectively inhibit the growth of various cancer cell lines. For example, derivatives with specific substitutions on the indoline structure showed promising results in inhibiting cell proliferation at low micromolar concentrations .

Data Summary

| Biological Activity | IC50 Value (µM) | Cell Line/Target |

|---|---|---|

| Antitumor Activity | 0.065 - 9.4 | A-431, A-549 |

| Antimycobacterial | 13 - 22 | MenA (Mtb) |

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate is primarily utilized in the development of pharmaceuticals due to its structural properties that allow for interaction with biological targets.

Targeted Protein Degradation

One of the prominent applications of this compound is in the field of targeted protein degradation, particularly in the development of PROTACs (Proteolysis Targeting Chimeras). The compound acts as a semi-flexible linker that can enhance the orientation and efficacy of bifunctional degraders, which are designed to selectively degrade specific proteins within cells. This application is crucial for developing therapies for diseases where protein misfolding or overexpression is a factor, such as cancer and neurodegenerative disorders .

Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. For instance, compounds with similar structures have shown to inhibit cell proliferation in various cancer cell lines, suggesting potential as therapeutic agents in oncology .

Neuropharmacology

The indoline moiety present in this compound suggests possible neuropharmacological applications. Indoline derivatives are known for their ability to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction could lead to the development of novel treatments for psychiatric disorders .

Synthesis and Derivative Exploration

The synthesis of this compound can be achieved through various methods, including:

- Reactions involving piperidine derivatives : Utilizing piperidine as a core structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

- Functionalization of indoline : The ability to modify the indoline structure opens pathways for creating a library of compounds with varied biological activities.

Data Table: Summary of Research Findings

Case Study 1: PROTAC Development

In a study focusing on targeted protein degradation, researchers utilized this compound as a linker in the design of PROTACs aimed at degrading specific oncogenic proteins. The results indicated enhanced degradation efficiency compared to traditional small molecule inhibitors, highlighting its potential in cancer therapeutics.

Case Study 2: Anticancer Screening

A series of analogs derived from this compound were screened against multiple cancer cell lines. The findings demonstrated significant cytotoxicity, suggesting that modifications to the indoline structure could yield potent anticancer agents.

Comparison with Similar Compounds

Structural and Molecular Data

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent at Piperidine 4-Position | Key Features |

|---|---|---|---|---|

| This compound | C18H24N2O2 | 300.40 | Indolin-1-yl | Bicyclic indoline, tert-butyl protection |

| Tert-butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate (2b) | C17H24BrNO3 | 370.29 | 4-Bromobenzyloxy | Bromine atom for cross-coupling reactions |

| Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate | C15H23N3O2 | 277.37 | Pyridin-3-yl and amino groups | Polar pyridine enhances solubility |

| Tert-butyl 4-(phenylamino)piperidine-1-carboxylate | C16H24N2O2 | 276.38 | Phenylamino | Hydrogen-bonding capability |

| Tert-butyl 4-[hydroxy(pyridin-2-yl)methyl]piperidine-1-carboxylate | C17H26N2O3 | 306.41 | Hydroxy(pyridin-2-yl)methyl | Chiral center, potential for coordination |

| Tert-butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate | C17H23N3O2 | 301.38 | Indazol-3-yl | Bioactive heterocycle for drug design |

Q & A

Q. What are the recommended methods for synthesizing tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate with high purity?

The synthesis typically involves multi-step reactions, starting with functionalizing the piperidine ring. A common approach includes:

- Step 1: Formation of the indole-piperidine scaffold via nucleophilic substitution or coupling reactions under inert conditions (e.g., nitrogen atmosphere) .

- Step 2: Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups. This step often employs Boc anhydride in the presence of a base like triethylamine .

- Purification: Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50%) to isolate the product. Confirm purity via HPLC or GC-MS (>95% purity) .

Q. How should researchers characterize this compound’s structural integrity?

Key analytical techniques include:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions (e.g., indole attachment to piperidine) .

- Mass Spectrometry (GC-MS/LC-MS): Validate molecular weight (e.g., m/z 300.4 for C₁₈H₂₄N₂O₂) and detect impurities .

- FTIR: Identify functional groups like carbonyl (Boc group, ~1700 cm⁻¹) and indole N-H stretches (~3400 cm⁻¹) .

Q. What safety protocols are critical for handling this compound in the lab?

- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Respiratory Protection: Use NIOSH-certified respirators (e.g., P95) if airborne particles are generated during milling or weighing .

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for this compound?

Discrepancies in toxicity classifications (e.g., acute oral toxicity Category 4 vs. unverified data) necessitate:

- In Vitro Assays: Perform MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity.

- Metabolic Stability Testing: Use liver microsomes to evaluate metabolite formation and potential hepatotoxicity .

- Cross-Validation: Compare results with structurally similar Boc-protected piperidines (e.g., tert-butyl 4-(pyridin-3-yl)piperidine-1-carboxylate) to identify structure-activity relationships (SAR) .

Q. What experimental strategies assess the compound’s stability under varying storage conditions?

- Thermal Stability: Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks, monitoring via HPLC for decomposition products (e.g., indole ring oxidation) .

- pH Sensitivity: Incubate the compound in buffers (pH 3–10) and analyze hydrolytic degradation (e.g., Boc group cleavage at acidic pH) .

- Light Exposure: UV-vis spectroscopy to detect photodegradation (λmax ~250–300 nm for indole derivatives) .

Q. How can mechanistic studies elucidate its role in drug discovery pipelines?

- Target Binding Assays: Use surface plasmon resonance (SPR) or fluorescence polarization to screen interactions with receptors (e.g., serotonin or dopamine receptors) .

- Molecular Docking: Model interactions with enzyme active sites (e.g., kinases) using software like AutoDock Vina .

- SAR Optimization: Synthesize analogs (e.g., replacing indole with pyrrole) to evaluate pharmacological activity shifts .

Q. What advanced techniques validate its purity for pharmacological studies?

- Chiral HPLC: Resolve enantiomers if stereochemistry impacts bioactivity .

- Elemental Analysis: Confirm elemental composition (C, H, N) within 0.3% of theoretical values .

- X-ray Crystallography: Resolve crystal structure to confirm spatial arrangement of substituents .

Methodological Notes

- Data Interpretation: Cross-reference analytical results with PubChem or Reaxys entries (e.g., CAS 170364-89-3) to validate findings .

- Contradictory Evidence: Prioritize peer-reviewed studies over vendor SDS sheets for toxicity assessments .

- Ethical Compliance: Ensure waste disposal adheres to institutional guidelines (e.g., incineration for halogenated byproducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.